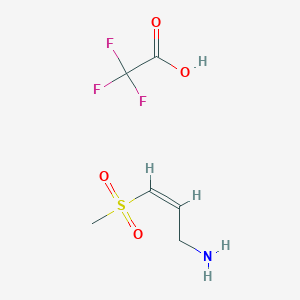
(Z)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C6H10F3NO4S and its molecular weight is 249.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid, also known as (E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. The combination of a methylsulfonyl group and a trifluoroacetate moiety enhances its lipophilicity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of (Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid can be represented as follows:
This compound features:
- A methylsulfonyl group which is known for enhancing the solubility and bioavailability of drugs.
- A trifluoroacetate moiety that contributes to its lipophilic properties.
The biological activity of (Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid has been linked to its interaction with various biological targets. The presence of the sulfonyl group suggests potential applications in medicinal chemistry similar to other sulfonamide-containing drugs that exhibit antibacterial and anti-inflammatory properties.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with receptors relevant to neurotransmission or immune response.
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains due to their ability to disrupt cellular processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of (Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid.
Case Study 1: Antibacterial Activity
In a study examining sulfonamide derivatives, it was found that compounds with methylsulfonyl groups exhibited significant antibacterial properties against Gram-positive bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways in bacteria .
Case Study 2: Anti-inflammatory Effects
Research on compounds containing trifluoroacetate moieties has suggested their role in modulating inflammatory responses. The lipophilicity provided by trifluoroacetate enhances cellular uptake and may lead to increased efficacy in reducing inflammation .
Comparative Analysis with Similar Compounds
To better understand the potential applications of (Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid, a comparison is made with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Sulfanilamide | C₆H₈N₂O₂S | Antibacterial properties due to sulfonamide group |
| Trifluoromethylphenylsulfonamide | C₉H₈F₃N₁O₂S | Enhanced lipophilicity and potential anti-inflammatory effects |
| Methylsulfamethoxazole | C₁₁H₁₃N₃O₃S | Antimicrobial activity; commonly used in combination therapies |
Eigenschaften
IUPAC Name |
(Z)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7)/b4-2-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJESSFPJRFCW-MKHFZPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C\CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














